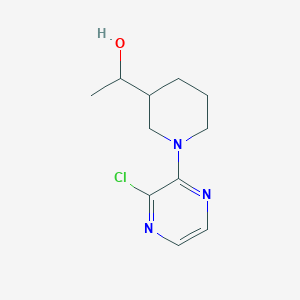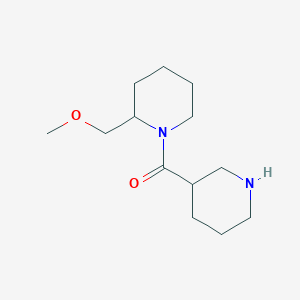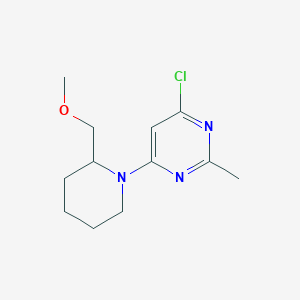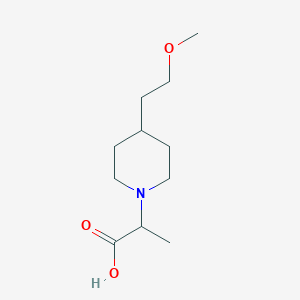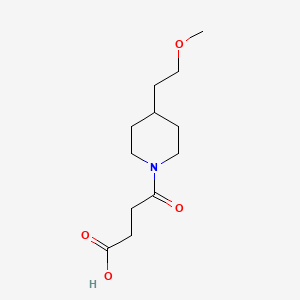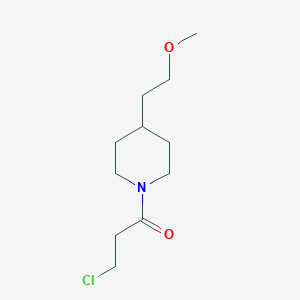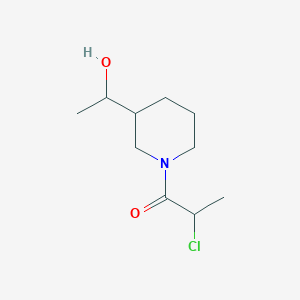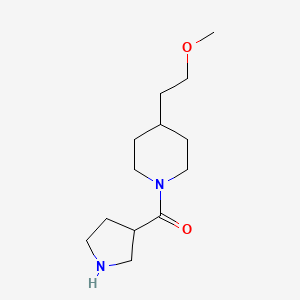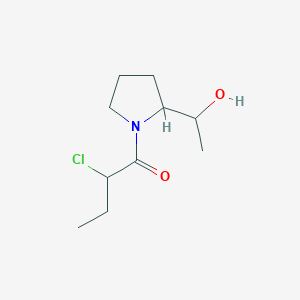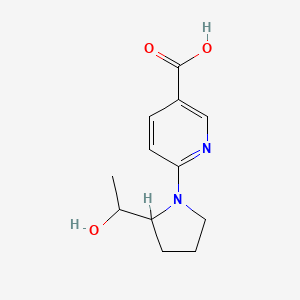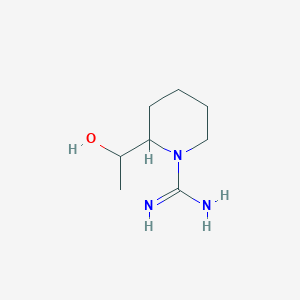![molecular formula C11H15ClN2O3 B1477060 5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097954-42-0](/img/structure/B1477060.png)
5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
説明
“5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” is a chemical compound with the molecular formula C10H13ClN2O3 . It is a derivative of pyrrolo[3,4-c]pyridine-1,3(2H)-dione, a class of compounds that have been studied for their biological activities .
Synthesis Analysis
The synthesis of pyrrolo[3,4-c]pyridine-1,3(2H)-diones and their derivatives has been the subject of several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study presents a new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .
Chemical Reactions Analysis
The chemical reactions involving “5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” and its derivatives can be complex and varied. One study reports a sequential opening/closing cascade reaction in the synthesis of pyrazolo[3,4-b]pyridine scaffolds . Another study discusses the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates via a proposed ring cleavage reaction .
科学的研究の応用
Medicinal Chemistry: Anticancer Agents
Nitrogen-based heterocycles like the one have been reported to possess anticancer properties . For instance, derivatives of piperidine have been identified as potent tubulin inhibitors , which are crucial in the development of anticancer drugs . The structural complexity of the compound suggests potential as a scaffold for developing novel anticancer agents.
Material Science: Liquid Crystalline Properties
Compounds with long alkyl chains and heterocyclic rings, similar to the one , have been studied for their liquid crystalline properties . These materials are of interest for their potential use in electronic displays, sensors, and other device applications.
Photodynamic Therapy: Photosensitizers
The structural motif of the compound resembles those used in photodynamic therapy as photosensitizers . Research in this field could lead to the development of new treatments for cancer and other diseases using light-activated compounds.
Biological Systems: Coenzyme Analogs
Pyridine derivatives play crucial roles in biological systems, such as in coenzymes involved in oxidation-reduction processes . The compound could be studied for its potential as a coenzyme analog, contributing to the understanding and manipulation of metabolic pathways.
将来の方向性
The future directions in the research of “5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” and its derivatives could involve the development of more efficient synthesis methods, the exploration of their biological activities, and the investigation of their potential applications in medicinal and agricultural chemistry .
特性
IUPAC Name |
5-(2-chloropropanoyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3/c1-6(12)9(15)14-4-3-7-8(5-14)11(17)13(2)10(7)16/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUDICXWGNSWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2C(C1)C(=O)N(C2=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



